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Quantitative Analysis of 12-Phenyldodecanoic Acid
in Microbial Cultures via Gas Chromatography-Mass
Spectrometry (GC-MS)
Abstract
This document provides a comprehensive, validated protocol for the quantification of 12-
phenyldodecanoic acid (12-PDA) in microbial cultures. Phenylalkanoic acids are significant

metabolites in various microbial processes, including the biodegradation of environmental

compounds and the biosynthesis of novel lipids[1]. Accurate quantification is crucial for

metabolic engineering, environmental monitoring, and drug development research. This

method employs a robust liquid-liquid extraction, followed by derivatization to form the fatty acid

methyl ester (FAME), and subsequent analysis by Gas Chromatography-Mass Spectrometry

(GC-MS). The protocol is designed to be self-validating, incorporating an internal standard for

accuracy and detailing a full validation procedure for linearity, precision, accuracy, and

sensitivity.

Introduction and Principle
12-Phenyldodecanoic acid (12-PDA) is a long-chain fatty acid characterized by a terminal

phenyl group[2][3][4]. Its presence and concentration in microbial systems can serve as a

biomarker for specific metabolic pathways. For example, related compounds like

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b087111?utm_src=pdf-interest
https://www.benchchem.com/product/b087111?utm_src=pdf-body
https://www.benchchem.com/product/b087111?utm_src=pdf-body
https://www.benchchem.com/product/b087111?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11988514/
https://www.benchchem.com/product/b087111?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9360437.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB9360437_EN.htm
https://www.scbt.com/p/12-phenyldodecanoic-acid-14507-27-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


phenyldecanoic acid have been identified as key intermediates in the degradation of

hydrocarbons by bacteria such as Rhodococcus opacus, where they can be incorporated into

triacylglycerols and wax esters[1]. The analysis of such unique fatty acids provides critical

insights into microbial physiology and biosynthetic capabilities.

The quantification of fatty acids from complex biological matrices like microbial cultures

presents analytical challenges due to their polarity and low volatility. Direct analysis via gas

chromatography is often difficult as the polar carboxyl group can lead to poor peak shape and

adsorption within the analytical system[5]. To overcome this, a multi-step workflow is employed:

Cell Harvesting & Lysis: Microbial cells are collected and physically or chemically disrupted

to release intracellular contents.

Lipid Extraction: A biphasic solvent system, such as a modified Bligh-Dyer or Folch method,

is used to efficiently extract total lipids, including 12-PDA, from the aqueous cell lysate into

an organic phase[6][7]. An internal standard (e.g., Heptadecanoic acid), which is structurally

similar to the analyte but not endogenously present, is added at the beginning to account for

any sample loss during preparation[8].

Derivatization: The carboxyl group of the fatty acids is esterified to form a more volatile and

less polar Fatty Acid Methyl Ester (FAME). This is commonly achieved through acid-

catalyzed transesterification/esterification using reagents like boron trifluoride in methanol

(BF₃-MeOH)[5][9][10].

GC-MS Analysis: The resulting FAMEs are separated on a capillary GC column and detected

by a mass spectrometer. For high sensitivity and specificity, the analysis is performed in

Selected Ion Monitoring (SIM) mode, targeting characteristic ions of the 12-PDA methyl ester

and the internal standard[11].

This application note details each of these stages, providing both the procedural steps and the

scientific rationale to ensure robust and reproducible quantification.

Experimental Workflow Overview
The entire analytical process from microbial culture to final concentration is depicted below.
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(Centrifugation)

3. Add Internal Standard
(e.g., C17:0)

4. Lipid Extraction
(Chloroform/Methanol)

5. Derivatization
(BF3-Methanol, 70°C)

6. GC-MS Analysis
(FAMEs in Hexane)

7. Data Processing &
Quantification
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Caption: Overall workflow for 12-PDA quantification.
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Materials and Reagents
Solvents (HPLC or GC Grade): Chloroform, Methanol, Hexane, Toluene

Reagents:

12-Phenyldodecanoic acid (≥98% purity) (e.g., CAS 14507-27-8)[2][4]

Heptadecanoic acid (C17:0, Internal Standard, ≥99% purity)[8]

Boron trifluoride-methanol solution (BF₃-MeOH, 12-14% w/w)[5]

Sodium Chloride (NaCl)

Anhydrous Sodium Sulfate (Na₂SO₄)

Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

Gas Chromatograph with Mass Spectrometer (GC-MS)

Centrifuge (capable of 4000 x g and accommodating sample tubes)

Heating block or water bath

Vortex mixer

Nitrogen evaporator or rotary evaporator

Glass test tubes with Teflon-lined screw caps

GC vials with inserts

Detailed Protocols
PART A: Sample Preparation
This protocol is designed for a 1 mL microbial culture sample. Volumes should be scaled

proportionally for different sample sizes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b087111?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9360437.htm
https://www.scbt.com/p/12-phenyldodecanoic-acid-14507-27-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC4987098/
https://www.sigmaaldrich.com/IE/en/technical-documents/protocol/food-and-beverage-testing-and-manufacturing/chemical-analysis-for-food-and-beverage/derivatization-of-fatty-acids-to-fames
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Harvesting:

Transfer 1.0 mL of the microbial culture to a 2 mL microcentrifuge tube.

Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the cells.

Carefully aspirate and discard the supernatant.

Wash the cell pellet by resuspending in 1.0 mL of sterile PBS (pH 7.4) and repeat the

centrifugation step. Discard the supernatant. This removes residual media components[6].

Internal Standard Spiking & Cell Lysis:

To the washed cell pellet, add 20 µL of a 1 mg/mL Heptadecanoic acid (C17:0) solution in

ethanol. This internal standard is critical for accurate quantification[8].

Add 200 µL of water to the tube.

Perform cell disruption. For many bacteria, freeze-thaw cycles (e.g., 3 cycles of freezing in

liquid nitrogen followed by thawing at 42°C) are effective[6]. Alternatively, bead beating

can be used.

Lipid Extraction (Modified Bligh-Dyer Method):

To the 220 µL cell lysate, add 750 µL of a Chloroform:Methanol (1:2, v/v) mixture.

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

Add 250 µL of chloroform and vortex for 30 seconds.

Add 250 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

Centrifuge at 2000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol

layer, a protein disk, and a lower chloroform layer containing the lipids[6][7].

Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to

a clean glass tube with a Teflon-lined cap. Avoid disturbing the protein interface.
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Dry the extracted lipid film completely under a gentle stream of nitrogen. This step is

crucial as water interferes with the subsequent derivatization reaction[5].

Derivatization to Fatty Acid Methyl Esters (FAMEs):

Rationale: This step converts the polar carboxylic acids into non-polar, volatile methyl

esters, which are amenable to GC analysis. The catalyst (BF₃) protonates an oxygen of

the carboxyl group, making it highly reactive with methanol[5].

To the dried lipid extract, add 500 µL of 12% BF₃-Methanol solution[9].

Seal the tube tightly with the Teflon-lined cap.

Heat the reaction mixture at 70°C for 30 minutes in a heating block or water bath[9].

Cool the tube to room temperature.

Add 500 µL of saturated NaCl solution and 500 µL of hexane.

Vortex for 1 minute to extract the FAMEs into the hexane layer.

Centrifuge at 1000 x g for 5 minutes to separate the phases.

Transfer the upper hexane layer to a clean GC vial, passing it through a small amount of

anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

The sample is now ready for GC-MS analysis.

PART B: GC-MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific

instrument used.
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Parameter Setting Rationale

Gas Chromatograph

Column

HP-5MS (or equivalent 5%

Phenyl Methyl Siloxane), 30 m

x 0.25 mm ID, 0.25 µm film

A standard non-polar column

providing good separation for

FAMEs[8].

Carrier Gas
Helium, Constant Flow Rate:

1.0 mL/min

Inert carrier gas standard for

MS applications.

Inlet Temperature 280°C
Ensures rapid volatilization of

the injected sample.

Injection Mode
Splitless (1 µL injection

volume)

Maximizes analyte transfer to

the column for trace-level

analysis.

Oven Program

Initial: 100°C, hold 2 min Ramp

1: 15°C/min to 180°C Ramp 2:

5°C/min to 250°C Ramp 3:

20°C/min to 320°C, hold 5 min

A multi-step ramp allows for

good separation of different

fatty acid methyl esters[12].

Mass Spectrometer

Ion Source Temp. 230°C
Standard temperature for

electron ionization.

Quadrupole Temp. 150°C
Standard temperature for the

mass filter.

Ionization Mode Electron Ionization (EI), 70 eV

Standard ionization energy for

creating reproducible

fragmentation patterns.

Acquisition Mode Selected Ion Monitoring (SIM)

Increases sensitivity and

selectivity by monitoring only

specific ions for the target

analytes, reducing chemical

noise[11].

SIM Ions (m/z) 12-PDA Methyl Ester: 91, 105,

290 (M⁺) C17:0 Methyl Ester

Ion 91 (tropylium) is

characteristic of the phenyl
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(IS): 74, 87, 284 (M⁺) group. Ions 74 and 87 are

characteristic fragments of

saturated FAMEs[11]. 290 and

284 are the molecular ions

(M⁺).

Method Validation
To ensure the reliability of the quantitative data, the analytical method must be validated

according to established guidelines[13][14][15].

Protocol for Validation
Specificity: Analyze a blank matrix (a microbial culture known not to produce 12-PDA,

processed through the entire protocol) to ensure no interfering peaks are present at the

retention times of 12-PDA and the internal standard.

Linearity and Range:

Prepare a stock solution of 12-PDA methyl ester (prepared via the derivatization protocol)

in hexane.

Create a series of calibration standards by diluting the stock solution, typically covering a

range of 0.1 µg/mL to 50 µg/mL.

Spike each calibration standard with a constant concentration of the C17:0 methyl ester

internal standard.

Analyze each standard in triplicate.

Construct a calibration curve by plotting the ratio of the peak area of 12-PDA to the peak

area of the internal standard (AreaAnalyte/AreaIS) against the concentration of 12-PDA.

The relationship should be linear, with a coefficient of determination (R²) value > 0.995[13].

Accuracy (Recovery):
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Spike a blank microbial matrix with known concentrations of 12-PDA at three levels (low,

medium, high).

Process these spiked samples through the entire extraction and derivatization protocol

(n=3 for each level).

Calculate the concentration using the calibration curve and determine the percent

recovery. Acceptable recovery is typically within 80-120%[13].

Precision:

Repeatability (Intra-day precision): Analyze a quality control (QC) sample at a medium

concentration six times within the same day.

Intermediate Precision (Inter-day precision): Analyze the same QC sample on three

different days.

The precision is expressed as the relative standard deviation (%RSD), which should be

<15%[14].

Limits of Detection (LOD) and Quantification (LOQ):

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of

chromatograms from low-concentration standards.

LOD is typically defined as the concentration that produces a S/N ratio of 3:1.

LOQ is the lowest concentration that can be quantified with acceptable precision and

accuracy, typically with a S/N ratio of 10:1[14][16].

Summary of Validation Parameters
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Parameter Acceptance Criteria Purpose

Linearity (R²) > 0.995

Confirms a proportional

response across a range of

concentrations.

Accuracy (% Recovery) 80 - 120%

Measures how close the

experimental value is to the

true value.

Precision (%RSD) < 15%

Measures the degree of

scatter in the results from

repeated analyses.

LOD S/N ≥ 3
The lowest concentration that

can be reliably detected.

LOQ S/N ≥ 10
The lowest concentration that

can be reliably quantified.

Data Analysis and Quantification
Peak Integration: Integrate the peaks corresponding to the 12-PDA methyl ester and the

C17:0 methyl ester (Internal Standard) in the sample chromatograms.

Calculate Area Ratio: For each sample, calculate the ratio of the analyte peak area to the

internal standard peak area (Area12-PDA / AreaC17:0).

Determine Concentration: Use the linear regression equation from the calibration curve (y =

mx + c, where y is the area ratio and x is the concentration) to calculate the concentration of

12-PDA methyl ester in the final hexane extract (in µg/mL).

Calculate Original Sample Concentration: Account for the initial sample volume and any

dilution factors to report the final concentration of 12-PDA in the original microbial culture

(e.g., in µg/mL or mg/L).

Calculation Example: Concentration in Culture (µg/mL) = [Conc. from Curve (µg/mL)] * [Final

Hexane Volume (mL)] / [Initial Culture Volume (mL)]
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Troubleshooting
Problem Potential Cause Solution

Low or No Signal Incomplete derivatization.

Ensure lipid extract is

completely dry before adding

BF₃-MeOH. Verify the reagent

is fresh[11].

Poor extraction efficiency.

Ensure correct solvent ratios

and vigorous vortexing during

extraction.

Poor Peak Shape
Active sites in the GC inlet or

column.

Use a deactivated inlet liner;

condition the column.

Water in the final extract.

Ensure the hexane extract is

passed through anhydrous

Na₂SO₄ before injection.

High Variability (%RSD)
Inconsistent sample

preparation.

Ensure precise addition of

internal standard and

consistent execution of

extraction steps.

Autosampler injection issues.
Check syringe, wash solvents,

and injection parameters.

References
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in
Soil Dissolved Organic M
What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis
guineensis Jacq.) Fatty Acids Composition.
Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty
Acid Profiling by Gas Chrom
What Are the Methods for Extracting Bacterial Cell Membrane Lipids?. MtoZ Biolabs. [Link]
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and
Sterols in Yeast and Grape Juice. MDPI. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pdf.benchchem.com/12414/Technical_Support_Center_Optimizing_GC_MS_for_Pentadecanoic_Acid_d2_Measurement.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean
Food Composition D
Methods for lipid extraction and identification of microbes using same via mass spectrometry.
Quantification of Bacterial Fatty Acids by Extraction and Methyl
Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-
FAME). MIDI Inc.. [Link]
Optimization and Validation of the GC/FID Method for the Quantification of F
VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC
ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of
Pharmacy and Pharmaceutical Sciences. [Link]
Validation of an analytical method for the determination of fatty acids in sheep blood serum
samples. SciELO. [Link]
Extraction Methods Used to Separate Lipids from Microbes.
Bacteria total lipid extraction. Bio-protocol. [Link]
A rapid method for the determination of bacterial fatty acid composition. Oxford Academic.
[Link]
Isolation and Chemical Characterization of Lipid A
A rapid method for the determination of bacterial fatty acid composition.
Rapid sample processing and fast gas chromatography for identification of bacteria by fatty
acid analysis.
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids
Produced by Bacterial Ferment
Identification of phenyldecanoic acid as a constituent of triacylglycerols and wax ester
produced by Rhodococcus opacus PD630. PubMed. [Link]
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of
125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
UHPLC-ESI-MS/MS and GC-MS Analyses on Phenolic, Fatty Acid and Essential Oil of
Verbascum pinetorum with Antioxidant, Anticholin. Brieflands. [Link]
Development and validation of an UPLC-MS/MS method. Dove Medical Press. [Link]
Method development and validation for the quantification of organic acids in microbial
samples using anionic exchange solid-phase extraction and gas chromatography-mass
spectrometry.
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the
Essential Oil Industry. NIH. [Link]
Development and Validation of an LC-MS/MS Method for the Determination of Plasma and
Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential
Genotoxic Impurities in Siponimod Pure Drug. International Journal of Pharmaceutical

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quality Assurance. [Link]
GC-MS-based postprandial behaviour of dodecanoic acid C12:0 (a),...
Protocol for obtaining polyhydroxyalkanoates from microbial cultures: Production,
quantification, and analytical assays. NIH. [Link]
The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic
Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid
Chromatography Coupled with Mass Spectrometry. MDPI. [Link]
Protocol for obtaining polyhydroxyalkanoates from microbial cultures: Production,
quantification, and analytical assays. PubMed. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Identification of phenyldecanoic acid as a constituent of triacylglycerols and wax ester
produced by Rhodococcus opacus PD630 - PubMed [pubmed.ncbi.nlm.nih.gov]

2. 12-PHENYLDODECANOIC ACID | 14507-27-8 [chemicalbook.com]

3. 12-PHENYLDODECANOIC ACID CAS#: 14507-27-8 [chemicalbook.com]

4. scbt.com [scbt.com]

5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

6. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs
[mtoz-biolabs.com]

7. Bacteria total lipid extraction [bio-protocol.org]

8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC
[pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. pdf.benchchem.com [pdf.benchchem.com]

12. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b087111?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11988514/
https://pubmed.ncbi.nlm.nih.gov/11988514/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9360437.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB9360437_EN.htm
https://www.scbt.com/p/12-phenyldodecanoic-acid-14507-27-8
https://www.sigmaaldrich.com/IE/en/technical-documents/protocol/food-and-beverage-testing-and-manufacturing/chemical-analysis-for-food-and-beverage/derivatization-of-fatty-acids-to-fames
https://www.mtoz-biolabs.com/what-are-the-methods-for-extracting-bacterial-cell-membrane-lipids.html
https://www.mtoz-biolabs.com/what-are-the-methods-for-extracting-bacterial-cell-membrane-lipids.html
https://bio-protocol.org/exchange/minidetail?id=10689665&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4987098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4987098/
https://www.mdpi.com/1420-3049/25/22/5278
https://www.researchgate.net/post/What_is_the_best_method_for_fatty_acid_derivatization_into_FAMES_for_GC-MS_analysis
https://pdf.benchchem.com/12414/Technical_Support_Center_Optimizing_GC_MS_for_Pentadecanoic_Acid_d2_Measurement.pdf
https://www.mdpi.com/2076-3417/11/11/5152
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Validation of the AOAC method for analyzing fatty acids in meat by-products for the
Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from
the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

16. ijalsr.org [ijalsr.org]

To cite this document: BenchChem. [Quantification of 12-phenyldodecanoic acid in microbial
cultures]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087111#quantification-of-12-phenyldodecanoic-acid-
in-microbial-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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